molecular formula C19H26N4O2 B3004405 N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide CAS No. 1235635-92-3

N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide

Cat. No. B3004405
CAS RN: 1235635-92-3
M. Wt: 342.443
InChI Key: ROVHXMWVJNSTGK-UHFFFAOYSA-N
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Description

The compound "N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine derivatives, which are relevant to the compound due to the similarity in chemical structure and potential reactivity. These derivatives are important intermediates in the synthesis of various biologically active compounds, including protein kinase inhibitors and anticancer drugs .

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives is often achieved through multi-step reactions, starting from different piperidine-based precursors. For example, a key intermediate for the synthesis of CP-690550, a protein kinase inhibitor, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine derivatives are often confirmed using spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction is also used to determine the crystal structure of these compounds . For instance, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecules are well-defined .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives participate in various chemical reactions, which are essential for the synthesis of target molecules. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These reactions are crucial for creating pharmacologically active cores and intermediates for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are studied using density functional theory (DFT) calculations, which provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds. These studies reveal important physicochemical properties that can influence the reactivity and potential applications of the compounds . Additionally, the crystal structures often exhibit intermolecular hydrogen bonding, which can affect the stability and solubility of the compounds .

Scientific Research Applications

Synthesis and Intermediates

  • Asymmetric Synthesis : An asymmetric synthesis method was developed for a compound similar to N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide, used as an intermediate in the synthesis of nociceptin antagonists. This method is applicable for large-scale operations and yields enantiomerically pure compounds (Jona et al., 2009).

  • Intermediate in Drug Synthesis : Tert-butyl piperidine-1-carboxylate derivatives, closely related to the chemical , have been synthesized as key intermediates in the production of important pharmaceuticals like Vandetanib (Wang et al., 2015).

  • Identification of Impurities : Similar compounds have been identified as impurities in the bulk drug batches of Repaglinide, an anti-diabetic drug. These impurities were structurally characterized, showcasing the importance of understanding related compounds in pharmaceutical quality control (Kancherla et al., 2018).

  • Anticancer Drug Intermediates : Similar tert-butyl piperidine-1-carboxylate compounds have been synthesized as intermediates for small molecule anticancer drugs. These intermediates have been found to be crucial in the development of novel cancer treatments (Zhang et al., 2018).

Chemical Modification and Pharmacological Activity

  • Modification for Analgesic Activity : Chemical modifications of similar compounds have been explored to enhance analgesic activity and improve pharmacological profiles. These studies help in understanding how structural changes can impact drug efficacy and safety (Nie et al., 2020).

  • Glycine Transporter Inhibitors : Piperidine-based compounds, analogous to N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide, have been found to inhibit Glycine Transporter type-2, which is significant in neuropathic pain treatment (Takahashi et al., 2014).

Polymer Synthesis

  • Polyamide Synthesis : Piperidine derivatives, similar to the compound , have been used in the synthesis of new polyamides. These polyamides demonstrate high thermal stability and solubility in polar solvents, indicating their potential in material science applications (Hsiao et al., 2000).

Structural Studies

  • Crystallographic Analysis : The study of crystal structures of tert-butyl piperidine-1-carboxylate derivatives provides insights into the molecular geometry and interactions, crucial for understanding the compound's behavior in various applications (Richter et al., 2009).

properties

IUPAC Name

N-tert-butyl-4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)22-18(25)23-9-7-14(8-10-23)13-21-17(24)16-6-4-5-15(11-16)12-20/h4-6,11,14H,7-10,13H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVHXMWVJNSTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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